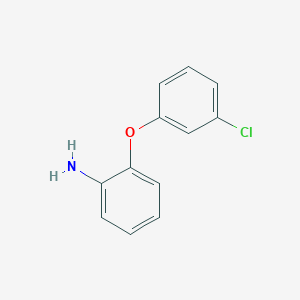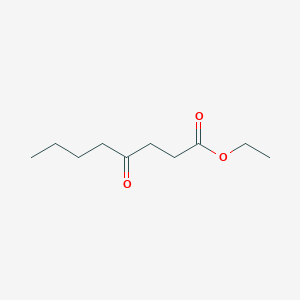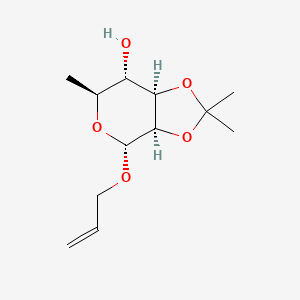
2-(3-Chlorophenoxy)aniline
Descripción general
Descripción
“2-(3-Chlorophenoxy)aniline” is an organic compound with the CAS Number: 76838-73-8 . It has a molecular weight of 219.67 and its IUPAC name is 2-(3-chlorophenoxy)aniline .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenoxy)aniline” is represented by the linear formula C12H10ClNO . The InChI code for this compound is 1S/C12H10ClNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Chlorophenoxy)aniline” include a molecular weight of 219.67 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Nephrotoxicity Studies
- In Vivo and In Vitro Nephrotoxicity Research : 2-(3-Chlorophenoxy)aniline (2-CA) and its monochlorophenyl derivatives have been studied for their nephrotoxic potential in Fischer 344 rats. 2-CA showed a notable decrease in urine volume and elevated blood urea nitrogen (BUN) concentration, highlighting its impact on renal function (Rankin et al., 1986).
Polymer Synthesis and Properties
- Synthesis of Polyurethane Cationomers : Polyurethane cationomers with anil groups, including derivatives of 2-(3-Chlorophenoxy)aniline, have been synthesized. These materials exhibit fluorescent properties and are investigated for their structure and photochromic mechanisms (Buruianǎ et al., 2005).
Spectroscopic and Theoretical Studies
- Vibrational, Geometrical, and Electronic Properties : Studies involving infrared spectroscopy and theoretical calculations have been conducted on N-(2-phenoxyethyl)aniline and its derivatives, including 2-(3-Chlorophenoxy)aniline. These studies provide insights into their vibrational behavior and electronic properties (Finazzi et al., 2003).
Degradation and Environmental Impact
- Degradation by Ozonation and Radiolysis : Research has been conducted on the degradation of 2-chloroaniline, a representative model for chlorinated anilines, in water by various methods including ozonation and photolysis. This work is crucial for understanding the environmental impact and degradation pathways of these compounds (Winarno & Getoff, 2002).
Electrochemical Applications
- Polymer Synthesis for Solar Cells : Electrochemical synthesis of novel polymers based on 2-(3-Chlorophenoxy)aniline derivatives has been explored. Such polymers have applications in dye-sensitized solar cells, demonstrating significant energy conversion efficiency (Shahhosseini et al., 2016).
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADLUJRSKCJOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542724 | |
| Record name | 2-(3-Chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)aniline | |
CAS RN |
76838-73-8 | |
| Record name | 2-(3-Chlorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76838-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)









